molecular formula C12H17N3O2 B1299164 N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide CAS No. 35204-17-2

N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide

Cat. No. B1299164
CAS RN: 35204-17-2
M. Wt: 235.28 g/mol
InChI Key: WVKUEAJQWMSAHR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves a multi-step reaction starting with ethyl 2-(2-isopropylphenoxy) acetic acid, which is stirred with 2-diaminobenzene in dry dichloromethane. The addition of lutidine and TBTU under cooled conditions leads to the formation of the desired compound. The crude product is then recrystallized to achieve purity and characterized using elemental analyses and spectroscopic techniques such as HNMR and LC-MS .

Molecular Structure Analysis

The molecular structure of the synthesized compound has been determined to crystallize in the orthorhombic crystal system with the space group Pbca. The unit cell parameters are a = 7.4250 (4) Å, b = 14.9753 (7) Å, c = 27.5656 (14) Å, and Z = 4. The crystal structure was solved using direct methods and refined to a final R-factor of 0.042 for 2158 observed reflections. The structure exhibits intermolecular hydrogen bonds of the type N–H···O and also includes two intramolecular interactions, N1-H1···O2 and N2-H2B···N1, which are crucial for the stability of the crystal structure .

Chemical Reactions Analysis

The compound's anticancer activity was explored through in silico modeling, targeting the VEGFr receptor, which is significant in the context of cancer research. The molecular docking analysis suggests that the compound could be a potential anticancer drug, although further in vitro and in vivo studies would be necessary to confirm its efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide are inferred from its synthesis and molecular structure. The compound's solubility, melting point, and other physical properties are not explicitly mentioned in the provided data. However, the successful crystallization and the detailed crystallographic data suggest that the compound has well-defined physical properties suitable for further characterization and potential pharmaceutical applications .

In addition to the analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, other related compounds have been synthesized and studied for their biological activities. For instance, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. These compounds displayed promising activity, highlighting the therapeutic potential of acetamide derivatives . Similarly, a series of N-[omega-N'-(adamant-1'-yl)aminoalkyl]-2-(4'-dimethylaminophenyl)acetamides were synthesized and tested as acetylcholinesterase inhibitors, showing significant selectivity toward different molecular forms of the enzyme, which is relevant for Alzheimer's disease treatment .

The studies mentioned provide a broader context for the potential applications of acetamide derivatives in medicinal chemistry, although they do not directly relate to the physical and chemical properties of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide.

Scientific Research Applications

Thiophene Analogues Synthesis and Evaluation

A study focused on synthesizing thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, to evaluate their potential carcinogenicity. This research highlights the process of creating and assessing the biological activity of chemically modified compounds, which is relevant to understanding how modifications in chemical structure, like those in N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide, might impact their biological and pharmacological properties (Ashby et al., 1978).

Degradation of Acetaminophen by Advanced Oxidation Process

Another research paper reviewed the degradation of acetaminophen, highlighting advanced oxidation processes (AOPs) for environmental detoxification. The study discusses pathways, by-products, and biotoxicity of degradation products, providing insights into the environmental impact and degradation mechanisms of pharmaceutical compounds, which could be analogous to the environmental behaviors of compounds like this compound (Qutob et al., 2022).

N-Acetylcysteine in Psychiatry

Exploring the therapeutic applications of N-acetylcysteine (NAC) in psychiatry, this review outlines how NAC influences glutamatergic, neurotropic, and inflammatory pathways, indicating the multifaceted roles that similar acetylated compounds could play in medical research (Dean et al., 2011).

Environmental Protection and Acetaminophen Elimination

Research on the adsorptive elimination of acetaminophen from water discusses various adsorbents' effectiveness, indicating the significance of understanding the environmental persistence and removal strategies for pharmaceutical compounds. This research could parallel considerations for managing environmental exposure to synthetic compounds like this compound (Igwegbe et al., 2021).

Mechanism of Action

Without specific context (such as the compound’s use as a drug or a catalyst), it’s difficult to comment on its mechanism of action. If it were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it were a pharmaceutical compound, future research could focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

properties

IUPAC Name

N-(2-aminophenyl)-2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-10-3-1-2-4-11(10)14-12(16)9-15-5-7-17-8-6-15/h1-4H,5-9,13H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKUEAJQWMSAHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356769
Record name N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35204-17-2
Record name N-(2-Amino-phenyl)-2-morpholin-4-yl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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